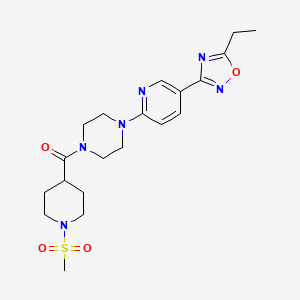
(4-(5-(5-Ethyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (4-(5-(5-Ethyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone is a complex organic molecule. It contains an oxadiazole ring, which is a five-membered heterocyclic ring with two carbon atoms, two nitrogen atoms, and one oxygen atom . Oxadiazoles are known to be utilized in various applications due to their diverse properties .
Synthesis Analysis
The synthesis of oxadiazole derivatives often involves reactions with amidoximes and isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows obtaining structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif in moderate to excellent yields . The reaction scope includes aryl, hetaryl, and cycloalkyl amidoxime and isatoic anhydrides with different substituents in the aromatic ring .Molecular Structure Analysis
The structures of oxadiazole derivatives were studied by single crystal X-ray diffraction method and intramolecular hydrogen bonding between N atom of oxadiazole moiety and NH2 group was revealed . The presence of the two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .Chemical Reactions Analysis
Oxadiazoles can undergo various chemical reactions. For instance, an annulation reaction, followed by desulfurization/intramolecular rearrangement, can yield up to 94% of the product . Moreover, 1,2,4-oxadiazoles can rearrange into other heterocycles due to low aromaticity and the presence of the weak O–N bond .Physical And Chemical Properties Analysis
The physical and chemical properties of oxadiazole derivatives can be determined by various spectroscopic techniques such as FTIR, proton NMR, 13C NMR, UV–Visible . For instance, in IR spectra, synthesized compounds showed an absorption band at 2934.96–2920.80 cm−1 which was assigned to an alkyl stretch (–CH2–), and the 1444–1580 cm−1 absorption assigned to aromatic C=C stretching .Scientific Research Applications
Molecular Interaction and Conformational Analysis
One of the primary scientific research applications of compounds similar to "(4-(5-(5-Ethyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone" involves molecular interaction and conformational analysis. For example, studies on related compounds have focused on understanding how these molecules interact with specific receptors, such as the CB1 cannabinoid receptor. Molecular orbital methods, like AM1, have been used for conformational analysis, highlighting the importance of specific conformations for receptor interaction and antagonist activity. Such analyses contribute to developing pharmacophore models for receptor ligands, aiding in the design of new therapeutic agents (Shim et al., 2002).
Synthesis and Antimicrobial Activity
Research has also explored the synthesis of new pyridine derivatives and their antimicrobial properties. The synthesis process typically involves reacting amino substituted benzothiazoles and chloropyridine carboxylic acid to prepare pyridine-3-carboxylic acids, further transformed into various methanone derivatives. These compounds have shown variable and modest activity against bacteria and fungi, indicating their potential as antimicrobial agents (Patel et al., 2011).
Anticancer Activity
Further applications include the investigation of anticancer activities. Specific derivatives, especially those incorporating oxadiazole, have been synthesized and evaluated for their ability to inhibit cancer cell growth. Research in this area aims to identify novel compounds that exhibit significant anticancer properties, offering potential pathways for developing new cancer treatments (Khalid et al., 2016).
Physiologically Based Pharmacokinetic Modeling
Additionally, physiologically based pharmacokinetic (PBPK) modeling has been applied to understand the clinical pharmacokinetics of compounds similar to "this compound". This approach helps to predict how these compounds are metabolized in the body, including the role of cytochrome P450 enzymes and efflux transporters. Such models are crucial for drug development, providing insights into the behavior of new pharmaceuticals in clinical settings (Watson et al., 2011).
Future Directions
Oxadiazoles have established their potential for a wide range of applications . They have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications . These molecules have also been established themselves as potential high-energy core, and their derivatives have shown favorable oxygen balance and positive heat of formations . Therefore, the development of novel efficient and convenient methods for synthesis of 1,2,4-oxadiazoles with diverse periphery functionalities is an important goal for modern organic chemistry .
Mechanism of Action
Target of Action
The compound contains a 1,2,4-oxadiazole ring, which is a well-known pharmacophore frequently encountered in active pharmaceutical ingredients with various therapeutic focuses . Compounds with this structure have been recognized as selective inhibitors of human carbonic anhydrase isoforms related to cancer therapy .
Biochemical Pathways
1,2,4-oxadiazole derivatives have been found to affect a variety of pathways, including those involved in cancer, age-related diseases, and microbial infections .
Result of Action
Given its structural features, it might have potential anticancer, antimicrobial, or other therapeutic effects .
properties
IUPAC Name |
[4-[5-(5-ethyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl]piperazin-1-yl]-(1-methylsulfonylpiperidin-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N6O4S/c1-3-18-22-19(23-30-18)16-4-5-17(21-14-16)24-10-12-25(13-11-24)20(27)15-6-8-26(9-7-15)31(2,28)29/h4-5,14-15H,3,6-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKFRDVOSKHCJHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=NO1)C2=CN=C(C=C2)N3CCN(CC3)C(=O)C4CCN(CC4)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N6O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 2-[4-(1-hydroxyethyl)-1H-1,2,3-triazol-1-yl]acetate](/img/structure/B2563539.png)
![7-Bromo-1-methyl-1H-imidazo[4,5-c]pyridin-4(5H)-one](/img/structure/B2563540.png)
![7-(4-fluorophenyl)-5-phenyl-3,7-dihydro-2H-imidazo[2,1-b]thiazol-4-ium bromide](/img/structure/B2563543.png)
![7-[3-(4-Ethylphenoxy)-2-hydroxypropyl]-3-methyl-8-piperidin-1-ylpurine-2,6-dione](/img/structure/B2563544.png)
![1-[3-[(2-Chlorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2563547.png)
![N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-4-fluorobenzamide](/img/structure/B2563549.png)

![diethyl 2-(2,2-diphenylacetamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2563552.png)



![7-Chloro-1-(2-methoxyphenyl)-2-(5-methylisoxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2563556.png)
